molecular formula C10H12BrClFN B2719620 3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride CAS No. 2470437-72-8

3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride

Cat. No. B2719620
M. Wt: 280.57
InChI Key: HBRCSNIJROPWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride” has a CAS Number of 2470437-72-8 . It has a molecular weight of 280.57 . The IUPAC name for this compound is 3-(4-bromo-3-fluorobenzyl)azetidine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 280.57 . The storage temperature is normal .

Scientific Research Applications

Cyclodehydrohalogenation and Heterocyclic Structure Analysis

Research on the cyclodehydrohalogenation of ω-[N-(aryl)-N-(halogenoacyl)]-aminoacetophenones led to the formation of 2-oxo-azetidine and 3-oxo-morpholines from corresponding 4-bromo-derivatives, indicating the existence of dπ-acceptor resonance between the aromatic ring and the bromo-substituent. This study contributes to understanding the structural aspects and resonance stabilization in heterocyclic chemistry (Abdulla et al., 1971).

Synthetic Strategies and Medicinal Chemistry Applications

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases a novel pathway involving bromofluorination, highlighting its high potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).

Process Development and Safety Studies

A scalable process for the production of 3-(Bromoethynyl)azetidine, a highly energetic building block, was developed for the production of an Active Pharmaceutical Ingredient (API). This includes a detailed safety study of the hydrochloride salt to determine its explosive properties, demonstrating how chemical process development can mitigate energetic properties (Kohler et al., 2018).

Antipathogenic Activity and Chemical Synthesis

Studies on the synthesis and antipathogenic activity of new thiourea derivatives, including compounds with bromo, fluoro, and chlorophenyl substituents, have been conducted. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.

properties

IUPAC Name

3-[(4-bromo-3-fluorophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRCSNIJROPWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride

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